5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one
Description
Contextualization within Furanone and Butenolide Chemical Space
The foundation of the subject compound is the 2(5H)-furanone ring. Furanones are a class of oxygen-containing five-membered heterocyclic compounds. Depending on the position of the carbonyl group and the double bond within the ring, they are categorized into several isomers, with 2(5H)-furanones and 3(2H)-furanones being the most common. researchgate.net
The 2(5H)-furanone structure is also known as a butenolide, specifically an α,β-unsaturated γ-lactone. researchgate.net This structural class is of high interest because it is a core component of numerous natural products. researchgate.net The nomenclature "2(5H)-furanone" indicates that the carbonyl group is at position 2 and the saturation is at position 5 of the furan (B31954) ring.
5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one is a derivative where a four-carbon chain containing a hydroxyl group and a double bond is attached to the C5 position of the furanone ring. This substitution introduces several key chemical features: a chiral center at the C1 position of the butenyl group, a secondary alcohol, and an internal alkene. These functional groups make the molecule a polyfunctional and versatile chemical entity.
| Chemical Class | Parent Structure | Key Structural Features | Relevance to Subject Compound |
|---|---|---|---|
| Furanone | Furan-2(5H)-one | Five-membered ring with one oxygen atom, a ketone group, and one C=C double bond. | Forms the core heterocyclic ring system. |
| Butenolide | γ-Crotonolactone | Unsaturated four-carbon lactone (cyclic ester). The 2(5H)-furanone is a type of butenolide. researchgate.net | Describes the fundamental reactivity and structure of the lactone ring. |
| Substituted Furanone | This compound | A 2(5H)-furanone ring with a substituent at the C5 position. evitachem.com | The specific substitution defines the compound's unique properties and potential applications. |
Historical Perspectives on the Significance of Furanone-Based Structures in Organic Synthesis
The history of furan chemistry dates back to the 18th and 19th centuries with the discovery of derivatives like 2-furoic acid and furfural (B47365). Furan itself was first synthesized in 1870. These early discoveries laid the groundwork for understanding a vast and important class of heterocyclic compounds.
Over the decades, the furanone subunit, particularly the butenolide ring, has been identified in a vast array of natural products isolated from sources as diverse as plants, marine organisms like red algae, and microorganisms. researchgate.netnih.govnih.gov The consistent presence of this motif in biologically active molecules has made it a prime target for organic chemists.
Historically, the furanone ring has served as a crucial synthetic intermediate, or "synthon." Its inherent reactivity allows for a wide range of chemical transformations. For instance, the oxidation of the widely available biomass-derived platform chemical furfural is a common route to produce 5-hydroxy-2(5H)-furanone, a key precursor for more complex derivatives. wikipedia.orgresearchgate.net The development of synthetic methodologies to construct and functionalize the furanone ring has been a persistent theme in organic synthesis, reflecting its enduring importance. researchgate.net
General Academic Relevance of the this compound Structural Motif
While extensive research focusing specifically on this compound is not prominent in published literature, its structural framework is of significant academic interest for several reasons. The relevance stems from the combination of the bioactive furanone core and the versatile side chain.
Synthetic Utility and Complexity: The structure of this compound is a prime example of a molecule that is both a challenging synthetic target and a valuable intermediate. The presence of a chiral center, a hydroxyl group, and an alkene functionality on the side chain, attached to the reactive lactone ring, offers multiple sites for further chemical modification. Academic research frequently focuses on developing stereoselective methods to synthesize such polyfunctional molecules. For example, organocatalytic asymmetric reactions are used to create enantiomerically enriched 5-substituted 2(5H)-furanones. medchemexpress.com The synthesis of related structures, such as 5-(1-bromoethyl)-2(5H)-furanone, highlights the active investigation into creating functionalized C5 side chains on the furanone ring. unipi.it
Potential as a Bioactive Compound: The 2(5H)-furanone skeleton is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. Derivatives of this ring system have been shown to exhibit a wide spectrum of biological activities. nih.govnih.gov The introduction of different substituents onto the furanone core allows for the tuning of these properties. The academic pursuit of new therapeutic agents continuously drives the synthesis and evaluation of novel furanone derivatives. nih.gov
| Activity Type | Example Class of Derivative | Reported Effect | Reference |
|---|---|---|---|
| Antimicrobial | Natural and synthetic furanones | Inhibit growth of bacteria such as S. aureus and P. aeruginosa. nih.gov | nih.gov |
| Biofilm Prevention | Halogenated furanones, Terpene-conjugated furanones | Suppress the formation of bacterial biofilms, a key factor in persistent infections. nih.govnih.gov | nih.govnih.gov |
| Anticancer | bis-2(5H)-furanone derivatives | Exhibit inhibitory activity against glioma cells by inducing cell cycle arrest. nih.gov | nih.gov |
| Anti-inflammatory | 4,5-Diaryl-3-hydroxyfuranones | Demonstrate anti-inflammatory properties. nih.gov | nih.gov |
| Antifungal | Sulfonyl furanones | Show activity against fungi like Candida albicans and can act synergistically with other antifungal agents. nih.gov | nih.gov |
Connection to Sustainable Chemistry: A significant area of modern chemical research is the transition from petroleum-based feedstocks to renewable resources. Furan derivatives, especially furfural, are cornerstone "platform molecules" that can be produced from lignocellulosic biomass. The synthesis of 5-hydroxy-2(5H)-furanone from furfural is a key example of this "green chemistry" approach. chemrxiv.org This compound is a versatile platform in its own right, convertible to various valuable C4 chemicals. chemrxiv.org Therefore, this compound, as a derivative of this platform, is situated within the highly relevant and forward-looking field of biomass valorization. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
663921-08-2 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(1-hydroxybut-2-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-7,9H,1H3 |
InChI Key |
SMKPKIFBQCUYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C1C=CC(=O)O1)O |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Advanced Structural Elucidation Methodologies
Systematic Nomenclature and Common Academic Synonyms of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one
The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) rules. The parent structure is a furanone ring, specifically furan-2(5H)-one , which indicates a five-membered heterocyclic ring containing one oxygen atom, a ketone group at position 2, and a double bond between carbons 3 and 4. evitachem.comnih.gov This core structure is also commonly referred to as a butenolide, or more specifically, γ-crotonolactone. evitachem.comnih.govnist.gov
The substituent attached at position 5 of the furanone ring is a (1-hydroxybut-2-en-1-yl) group. This name describes a four-carbon chain with a double bond starting at position 2 (a butenyl group) and a hydroxyl (-OH) group at position 1. evitachem.com The complete IUPAC name, This compound , precisely defines the connectivity of all atoms in the molecule. evitachem.com While specific academic synonyms for the entire molecule are not widely documented, its constituent parts and related structures have several common names.
| Nomenclature System | Name | Significance |
| IUPAC Substitutive | This compound | Provides the precise location and identity of the parent heterocycle and its substituent. evitachem.com |
| Functional Group | α,β-Unsaturated γ-lactone with an allylic alcohol side chain | Highlights the key reactive functional groups present in the molecule. evitachem.com |
| Parent Heterocycle | Furan-2(5H)-one | Also known as γ-crotonolactone, 2-butenolide, or α,β-crotonolactone. nih.govnist.gov |
Isomeric Forms and Diastereomeric Relationships within the Chemical Compound Class
The structure of this compound contains multiple stereogenic elements, leading to the possibility of several stereoisomers.
Chiral Centers: The molecule possesses two chiral centers: the carbon atom at position 5 of the furanone ring (C5) and the carbon atom bearing the hydroxyl group in the side chain (C1'). Each of these centers can have an R or S absolute configuration.
Geometric Isomerism: The carbon-carbon double bond in the butenyl side chain (C2'-C3') can exist in two different geometric configurations: E (entgegen, or trans) and Z (zusammen, or cis). The E-geometry is often more sterically favorable. evitachem.com
The combination of these stereogenic elements results in a total of 2 (from C5) x 2 (from C1') x 2 (from C=C) = 8 possible stereoisomers. These isomers exist as pairs of enantiomers and sets of diastereomers. For example, (5R, 1'R, 2'E)-5-(1-hydroxybut-2-en-1-yl)furan-2(5H)-one and (5S, 1'S, 2'E)-5-(1-hydroxybut-2-en-1-yl)furan-2(5H)-one are a pair of enantiomers. In contrast, (5R, 1'R, 2'E) and (5R, 1'S, 2'E) are diastereomers, as they have different configurations at one chiral center but the same configuration at another. The study of related furanone compounds confirms the existence of such diastereomeric products, which can be separated and characterized individually. nih.govresearchgate.net
Advanced Spectroscopic Techniques for Configuration and Conformation Analysis
Determining the specific stereoisomer and its preferred conformation in solution requires the application of several advanced spectroscopic methods.
NMR spectroscopy is a powerful tool for establishing the constitution and relative stereochemistry of furanone derivatives. nih.gov
¹H NMR: Proton NMR can provide crucial information. The coupling constant (J-value) between the olefinic protons on the butenyl side chain can distinguish between E and Z isomers; a larger coupling constant (typically >15 Hz) is indicative of a trans relationship. mdpi.com The chemical shifts of the protons on the furanone ring and the side chain are sensitive to the local electronic environment and spatial orientation. For instance, in related 5-hydroxymethyl-2(5H)-furanones, the ethylenic protons on the lactone ring appear as distinct doublets of doublets around 6.16 ppm and 7.50 ppm. nih.gov
¹³C NMR: Carbon NMR helps confirm the presence of key functional groups. The carbonyl carbon (C=O) of the lactone typically resonates at a low field (downfield), often above 170 ppm, while the carbons of the double bond appear in the olefinic region (approx. 120-155 ppm). mdpi.com
2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity between protons, helping to assign the relative configuration of the chiral centers.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Furanone-type Structures
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
|---|---|---|---|
| Lactone Carbonyl (C=O) | - | ~174 ppm | Characteristic low-field signal for lactone carbonyl. |
| Olefinic CH (ring) | ~6.1-7.5 | ~121 ppm, ~155 ppm | Two distinct signals for the two protons on the ring double bond. nih.gov |
| CH-O (ring) | ~5.0-6.0 | ~82 ppm | Proton and carbon at the C5 position of the lactone ring. |
| CH-OH (side chain) | ~4.0-5.0 | ~70 ppm | Proton and carbon at the C1' position of the side chain. |
| Olefinic CH (side chain) | ~5.5-6.0 | ~128 ppm, ~133 ppm | Signals for the protons on the side chain double bond. |
| Methyl CH₃ | ~1.7 | ~18 ppm | Signal for the terminal methyl group of the butenyl chain. |
Note: These are approximate values based on data for similar furanone structures. Actual values can vary based on solvent and specific stereochemistry.
Mass spectrometry provides information about the molecular weight and elemental composition (via high-resolution MS) of the compound. The fragmentation pattern in the mass spectrum offers clues to the molecule's structure. For the parent furan-2(5H)-one, common fragments include the loss of CO and CHO. nist.gov For the title compound, characteristic fragmentation pathways would likely involve:
Loss of water (H₂O): Dehydration from the hydroxyl group is a common fragmentation for alcohols.
Cleavage of the side chain: The bond between the furanone ring (C5) and the side chain (C1') can break, leading to fragments corresponding to the furanone ring and the hydroxybutenyl side chain.
Retro-Diels-Alder reaction: Cleavage of the furanone ring itself.
The electron ionization (EI) mass spectrum of the related 5-methylfuran-2(5H)-one shows a prominent molecular ion peak and fragments corresponding to the loss of key functional groups. nist.gov
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl (-OH) group.
C=O Stretch: A strong, sharp absorption band around 1740-1780 cm⁻¹ is indicative of the carbonyl group of the γ-lactone. evitachem.com
C=C Stretch: Absorptions in the 1600-1680 cm⁻¹ region correspond to the carbon-carbon double bonds in both the furanone ring and the butenyl side chain.
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region are associated with the C-O single bonds of the ester and alcohol functional groups.
The IR spectrum for 2,5-dihydrofuran, a structurally related compound, shows characteristic peaks for C-H and C-O stretching, providing a reference for the furan (B31954) ring system. nist.gov
While NMR can determine the relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) are essential for assigning the absolute configuration (R or S) of the chiral centers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The experimental ECD spectrum of the compound is compared with theoretical spectra computed using quantum chemical methods (like time-dependent density functional theory, TD-DFT) for the possible enantiomers (e.g., R,R vs. S,S). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. nih.gov This method has been successfully applied to assign the absolute configuration of diastereomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones, demonstrating its utility for this class of compounds. nih.gov
Chiroptical Spectroscopy for Absolute Stereochemistry Determination
Circular Dichroism (CD) Spectroscopy for Configuration Assignment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a molecule like this compound, the key to its CD spectrum lies in the inherent chirality of its stereocenters and the resulting conformation of its chromophores, principally the α,β-unsaturated lactone system.
The electronic transitions of this chromophore give rise to characteristic absorption bands in the ultraviolet (UV) region. When the molecule is chiral, these bands exhibit Cotton effects—positive or negative peaks—in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers and the helicity of the chromophore.
For the 2(5H)-furanone ring, an empirical helicity rule is often applied. The rule correlates the sign of the n→π* transition (typically around 240-260 nm) and the π→π* transition (around 200-220 nm) Cotton effects with the chirality of the C5 stereocenter. The conformation of the side chain at C5 significantly influences the puckering of the furanone ring, thereby determining the observed CD signal. In a study on similar 5-substituted-2(5H)-furanones, such as Sotolon, Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) calculations was used to unambiguously confirm its absolute configuration, highlighting the power of chiroptical methods. rug.nl This approach is critical because assigning configuration based solely on the sign of optical rotation can be misleading, as structurally similar compounds with identical configurations can exhibit opposite rotation signs. rug.nl
For many butenolides isolated from fungi, the absolute configurations are determined by comparing their experimental CD spectra with those calculated for possible stereoisomers using time-dependent density functional theory (TDDFT-ECD). nih.gov A good match between the experimental and calculated spectrum for a specific isomer allows for a confident assignment of its absolute configuration. researchgate.netunipi.it
Table 1: Representative CD Data for a Related 5-Substituted-2(5H)-furanone (Sotolon)
| Enantiomer | Optical Rotation [α]D | Cotton Effect (n→π) | Cotton Effect (π→π) |
| (S)-(+)-Sotolon | Positive | Positive (around 250 nm) | Negative (around 215 nm) |
| (R)-(-)-Sotolon | Negative | Negative (around 250 nm) | Positive (around 215 nm) |
| (Note: Data is illustrative for a related compound to demonstrate the principle of CD analysis.) |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of a substance with respect to the wavelength of light. While less common in modern literature than CD spectroscopy, ORD provides complementary information and was historically a primary method for assigning absolute configurations. An ORD spectrum plots the specific rotation [α] against wavelength (λ).
The spectrum displays a plain curve in regions where the molecule does not absorb light and shows anomalous behavior, known as a Cotton effect curve, within an absorption band. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. The mean wavelength of the peak and trough corresponds closely to the λmax of the chromophore's absorption in the UV-Vis spectrum.
For γ-butyrolactones, the lactone carbonyl group is the principal chromophore responsible for the Cotton effect. Studies on related 3-aryl-substituted-γ-butyrolactones have successfully used ORD, in conjunction with CD and VCD, for configuration assignment. The specific rotation is measured at several discrete wavelengths (e.g., from mercury and sodium lamps) to generate an ORD curve. By comparing the experimental ORD curve to those of known compounds or to theoretical calculations, the absolute stereochemistry can be deduced.
Table 2: Example Optical Rotation Data for Enantiomers of a Related γ-Butyrolactone
| Wavelength (nm) | (S)-Enantiomer [α] (deg) | (R)-Enantiomer [α] (deg) |
| 589 (Na) | +15.2 | -15.5 |
| 546 | +18.0 | -18.2 |
| 435 | +35.1 | -35.4 |
| 405 | +44.3 | -44.1 |
| 365 | +61.5 | -61.8 |
| (Note: Data is based on findings for 3-aryl-substituted-γ-butyrolactones to illustrate the principle of ORD analysis.) |
X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline)
Single-crystal X-ray crystallography stands as the unequivocal and most definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of every atom.
For the butenolide class of compounds, obtaining a single crystal suitable for X-ray diffraction is a primary goal for unambiguous structural proof. While a crystal structure for this compound itself is not found in the surveyed literature, numerous structures of related butenolides isolated from Aspergillus species have been successfully determined using this method. nih.gov For example, the absolute configuration of (+)-asperteretal G, a butenolide from Aspergillus terreus, was confirmed by X-ray crystallography. nih.gov
The analysis not only confirms the connectivity of atoms but also reveals the relative stereochemistry between all chiral centers. To determine the absolute configuration, anomalous dispersion effects are used, typically leading to a Flack parameter value close to zero for the correct enantiomer. The resulting data provides an accurate depiction of the molecule's conformation in the crystalline state, offering insights into intermolecular interactions like hydrogen bonding.
Table 3: Representative Crystallographic Data for a Related Fungal Butenolide ((+)-Asperteretal G)
| Parameter | Value |
| CCDC Deposition No. | 2077455 |
| Chemical Formula | C₁₆H₁₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.9831 |
| b (Å) | 11.2307 |
| c (Å) | 16.0968 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1261.94 |
| (Note: Data is for a related compound, (+)-asperteretal G, to demonstrate the output of X-ray crystallography.) nih.gov |
Synthetic Methodologies and Strategies for 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One
Total Synthesis Approaches to the Furan-2(5H)-one Core Structure
The synthesis of the furan-2(5H)-one, or butenolide, nucleus is a foundational aspect of accessing the target molecule. These strategies often begin with simpler, acyclic precursors or involve the modification of existing furan (B31954) rings.
Cyclization Reactions for Furan-2(5H)-one Ring Formation
A primary route to the furan-2(5H)-one core involves the cyclization of appropriately functionalized linear molecules. One classic approach is the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring. pharmaguideline.com More modern methods offer greater flexibility and control.
Key cyclization strategies include:
Oxidation of Furans: Substituted furans can be oxidized to form 5-hydroxy-2(5H)-furanones. wikipedia.org For example, the photooxygenation of furfural (B47365) using singlet oxygen, often with a sensitizer (B1316253) like methylene (B1212753) blue, yields 5-hydroxy-2(5H)-furanone, a versatile intermediate. wikipedia.organr.fr
Intramolecular Cyclizations: Various precursors can undergo intramolecular cyclization. Allenic hydroxyketones, for instance, can cycloisomerize to 3(2H)-furanones, sometimes without the need for expensive metal catalysts. organic-chemistry.org Another strategy employs a hydroxyalkylation–cyclization–oxidation–elimination sequence starting from vinylsulfone precursors to yield 5-substituted furan-2(5H)-ones. rsc.org
Annulation Reactions: Efficient methods, such as the annulation of α-keto acids with simple ketones, can provide direct access to γ-hydroxy-butenolides. researchgate.net
Transition Metal-Catalyzed Processes: Transition metals can catalyze the formation of the furanone ring. Fischer carbene complexes containing an alkynyl group, for example, can react with dihydropyridines to generate ring-fused furan-2(5H)-ones. rsc.org
Stereoselective Introduction of the Hydroxybut-2-en-1-yl Side Chain
With the furanone core established, the next critical step is the introduction of the C5 side chain. The vinylogous aldol (B89426) reaction and its variants are the most prominent methods for achieving this transformation. In this reaction, a furanone or a more reactive equivalent like a 2-silyloxyfuran acts as a nucleophile, attacking an aldehyde at the γ-position. For the synthesis of the target compound, crotonaldehyde (B89634) or a related derivative would serve as the electrophile.
Achieving stereoselectivity in this step is paramount. The reaction can generate two new stereocenters, leading to different diastereomers. The relative stereochemistry (syn vs. anti) of the product is influenced by the reaction conditions, the nature of the reactants, and the catalyst used. For instance, the aldol condensation of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes was found to predominantly yield the anti aldol product. researchgate.net In contrast, a sequence of acylation followed by reduction led exclusively to the syn product. researchgate.net This highlights the ability to control diastereoselectivity by choosing the appropriate synthetic sequence.
Asymmetric Synthesis of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one and its Stereoisomers
Producing enantiomerically pure forms of this compound is a significant challenge that has been addressed through several catalytic and stoichiometric approaches. acs.orgnih.gov These methods aim to control the absolute stereochemistry at the newly formed chiral centers.
Chiral Catalyst-Mediated Reactions (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a highly efficient strategy. acs.orgacs.org Both metal-based catalysts and small organic molecules (organocatalysts) have been successfully employed. nih.govacs.org
Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are widely used to catalyze the enantioselective addition of silyloxyfurans to aldehydes (a vinylogous Mukaiyama aldol reaction). nih.gov A pioneering example used a chiral titanium complex, formed from Ti(OiPr)₄ and (S)-BINOL, to catalyze the reaction between 2-silyloxyfuran and aldimines, yielding butenolides with moderate enantioselectivity. acs.org Other successful systems involve chiral silver complexes, which have been shown to provide high diastereo- and enantioselectivities in the addition of silyloxyfurans to ketoimine esters. acs.org
Organocatalysis: Organocatalysts offer a metal-free alternative for asymmetric synthesis. anr.fr Chiral guanidine-based catalysts derived from a binaphthyl scaffold have been used for the asymmetric vinylogous aldol reaction of dihalofuranones with aldehydes. nih.gov The use of 5-hydroxyfuran-2(5H)-one as a platform molecule has enabled the development of organocatalytic one-pot reactions, where an enantioselective transfer of boronic acids to the hydroxyfuranone is followed by an intramolecular Passerini reaction to build structurally diverse chiral lactones. anr.fr
Interactive Table: Examples of Catalytic Asymmetric Reactions for Butenolide Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Stereoselectivity | Reference |
| Ti(OiPr)₄ / (S)-BINOL | Vinylogous Mukaiyama-Mannich | 2-Silyloxyfuran, Aldimine | 5-Substituted aminoalkyl γ-butenolide | Moderate ee (48% for syn) | acs.org |
| Chiral Monoligated Ag Complex | Vinylogous Mukaiyama-Mannich | Silyloxyfurans, Ketoimine esters | N-Substituted quaternary butenolides | High dr and ee | acs.org |
| Chiral Guanidine (from BINOL) | Vinylogous Aldol Reaction | Dihalofuranones, Aldehydes | Halogenated γ-butenolides | High dr and ee | nih.gov |
| Chiral Phosphoric Acid | Michael Addition / Passerini | 5-Hydroxyfuran-2(5H)-one, Boronic Acids | α,γ-Substituted chiral γ-lactone | High ee | anr.fr |
Chiral Auxiliary Strategies
Before the widespread adoption of asymmetric catalysis, chiral auxiliaries were a primary method for controlling stereochemistry. acs.org This strategy involves covalently attaching a chiral molecule (the auxiliary) to one of the reactants. The steric and electronic properties of the auxiliary then direct the approach of the other reactant, leading to a diastereoselective transformation. After the reaction, the auxiliary is removed, yielding the enantioenriched product.
Examples of this approach include:
The use of chiral pyrrolidines, such as (S)-2-methoxymethylpyrrolidine (SMP), to create chiral enamines from furanone precursors. The reaction of these chiral enamines with acyl chlorides followed by reduction has been used to synthesize enantioenriched 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones. researchgate.net
The synthesis of optically active 2(5H)-furanone derivatives by first reacting mucochloric or mucobromic acid with chiral alcohols like l-menthol (B7771125) or l-borneol. mdpi.com These serve as chiral auxiliaries, and the resulting diastereomers can often be separated. Subsequent reactions on this chiral scaffold proceed with diastereoselectivity. mdpi.com
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis. Enzymes, operating under mild conditions, can perform highly selective transformations that are often difficult to achieve with traditional chemical reagents. While a complete chemoenzymatic synthesis of this compound is not extensively documented, the principles can be applied based on known enzymatic reactions on furan substrates.
The strategy typically involves a multi-step chemical synthesis where one or more key steps are performed by an enzyme. Relevant enzymatic transformations for this target molecule could include:
Enzymatic Oxidation/Reduction: An enzyme could be used for the stereoselective reduction of a ketone precursor to form the hydroxyl group on the side chain with high enantiopurity. Oxidases have been identified that can convert the alcohol and aldehyde groups of 5-hydroxymethylfurfural (B1680220) (HMF) into carboxylic acids, demonstrating that enzymes can act on functional groups attached to a furan ring. nih.gov
Enzymatic Amination: Transaminases are capable of converting carbonyl groups into amines. One-pot chemo-biocatalytic cascades have been developed to convert HMF into 5-aminomethyl-2-furancarboxylic acid (AMFC), using a laccase for oxidation followed by a transaminase for amination. nih.gov This showcases the potential for enzymatic introduction of functional groups onto furan-based platforms.
These enzymatic processes, integrated into a broader chemical synthesis route, represent a powerful and green approach to accessing specific stereoisomers of complex molecules like this compound.
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway. For this compound, the analysis reveals key disconnections that suggest potential forward synthetic strategies.
The primary disconnection is the carbon-carbon bond between the furanone ring (at the C5 position) and the hydroxybutenyl side chain. This leads to two key synthons: a furanone electrophile and a nucleophilic C4-unit. A logical forward reaction corresponding to this disconnection would be an aldol-type condensation or a Grignard addition. khanacademy.orgmasterorganicchemistry.comyoutube.com
A plausible retrosynthetic pathway is outlined below:
Disconnection of the Side Chain: The C5-C1' bond is disconnected. This suggests an addition of a butenal-derived nucleophile to a C5-functionalized furanone. A vinylogous aldol reaction, where an enolate reacts at its γ-position, is a relevant transformation. nih.gov Specifically, the reaction could involve an enolate derived from crotonaldehyde reacting with a suitable furanone precursor. Alternatively, a Grignard reagent derived from a 1-halobut-2-ene could be added to a 5-alkoxy-2(5H)-furanone. researchgate.net
Disconnection of the Furanone Ring: The furanone ring itself can be retrosynthetically cleaved. A common strategy for forming the butenolide ring is through the oxidation of a corresponding furan derivative. acs.orgacs.org Therefore, the furanone can be traced back to 2-(1-hydroxybut-2-en-1-yl)furan. Another approach involves the cyclization of an appropriate acyclic precursor, such as a γ-keto acid or a related dicarbonyl compound. organic-chemistry.org
A summary of the key retrosynthetic steps is presented in the table below.
| Disconnection Step | Target Molecule Fragment | Corresponding Synthon/Precursor | Potential Forward Reaction |
| C5-C1' Bond | Furanone ring and hydroxybutenyl side chain | Furan-2(5H)-one derivative (electrophile) and a C4 nucleophile | Aldol Condensation, Grignard Reaction |
| Furanone Ring | 2(5H)-Furanone core | 2-Substituted furan or an acyclic dicarbonyl compound | Oxidation of furan, Intramolecular cyclization |
This analysis provides a strategic roadmap. A potential forward synthesis could start with the generation of a suitable furan precursor, followed by its oxidation to the furanone, and finally, the stereoselective addition of the C4 side chain to yield the target molecule.
Green Chemistry Principles and Sustainable Synthesis Routes for Furanone Derivatives
The synthesis of furanone derivatives can be approached with a focus on sustainability, adhering to the principles of green chemistry. This involves the use of renewable feedstocks, catalytic methods, and atom-economical reactions to minimize waste and environmental impact. nih.gov
Renewable Feedstocks: A significant advancement in the sustainable synthesis of furanones is the use of biomass-derived platform molecules. taylorfrancis.commdpi.com Furfural, which can be produced from the dehydration of C5 sugars found in lignocellulosic biomass like corn cobs, is a key renewable starting material. rsc.orgnih.gov The conversion of furfural to furanone derivatives represents a green alternative to petroleum-based routes.
Catalytic and Environmentally Benign Methods: Several green methods for the synthesis of the furanone core from furfural have been developed:
Oxidative Conversion: The oxidation of furfural to 5-hydroxy-2(5H)-furanone is a crucial step. Green approaches utilize environmentally benign oxidants like hydrogen peroxide, often in the presence of an acid catalyst. rsc.orgresearchgate.net This avoids the use of stoichiometric heavy metal oxidants.
Electrocatalysis: A promising sustainable method is the electrocatalytic oxidation of furfural. rsc.orgrsc.org This process can use water as the oxygen source and can be powered by renewable electricity, making it a particularly clean transformation. rsc.org Copper sulfide (B99878) (CuS) nanosheets have been shown to be effective electrocatalysts for this reaction, offering high selectivity. rsc.org
Atom-Economic Reactions: To construct the substituted furanone ring and introduce functionalities, atom-economic reactions are preferred as they maximize the incorporation of atoms from the reactants into the final product.
Cycloaddition Reactions: [2+2+2] and [4+2] cycloaddition reactions offer an atom-economic way to build the furan ring system from simple, renewable precursors. nih.govnih.gov
Catalytic C-H Functionalization: Directly adding substituents to the furanone ring via C-H functionalization avoids the need for pre-functionalized substrates, reducing steps and waste.
Organocatalysis: The use of small organic molecules as catalysts for reactions like aldol condensations or Michael additions provides a metal-free alternative to traditional Lewis acid or base catalysis, often with high enantioselectivity. nih.govnih.gov
The table below summarizes some sustainable approaches for the synthesis of furanone derivatives.
| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Key Green Principles |
| Furanone Core Synthesis | From petroleum-based chemicals | Oxidation of biomass-derived furfural rsc.orgrsc.org | Use of Renewable Feedstocks |
| Oxidation | Stoichiometric heavy metal oxidants (e.g., CrO₃) | H₂O₂/Acid catalysis, Electrocatalysis with water rsc.orgresearchgate.net | Use of Safer Solvents and Reagents, Catalysis |
| Side Chain Addition | Stoichiometric Grignard or organolithium reagents | Catalytic aldol or related C-C bond-forming reactions | Catalysis, Atom Economy |
| Overall Strategy | Multi-step synthesis with protecting groups | One-pot or tandem reactions, catalytic C-H activation | Process Intensification, Atom Economy |
By integrating these green chemistry principles, the synthesis of this compound and other furanone derivatives can be designed to be more efficient, less hazardous, and environmentally sustainable.
Chemical Reactivity and Transformation of 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One
Reactions at the Furan-2(5H)-one Ring System
The furan-2(5H)-one ring, also known as a butenolide, is an electron-deficient system due to the polarization induced by the carbonyl group. This electronic nature dictates its reactivity towards both nucleophiles and electrophiles.
The α,β-unsaturated lactone core is susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the double bond in a conjugate fashion (1,4-addition or Michael addition). mdpi.comwikipedia.org The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates or enamines, typically undergo 1,4-conjugate addition. nih.gov
Direct vinylogous Michael additions are a key reaction type for butenolides, where the γ-position can also act as a nucleophilic center upon deprotonation. nih.govscispace.com For 5-(1-hydroxybut-2-en-1-yl)furan-2(5H)-one, nucleophilic attack is most likely to occur at the C5 position, which is activated by the adjacent double bond and the lactone's oxygen atom. acs.org
Electrophilic addition to the double bond of the butenolide ring is less common due to the electron-withdrawing effect of the carbonyl group, which deactivates the double bond towards electrophiles. chemguide.co.ukbyjus.com However, under specific conditions, reactions with potent electrophiles can occur. chemistrystudent.com
Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Lactones
| Nucleophile Type | Favored Addition Pathway | Product Type |
| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | 1,2-Addition (to carbonyl) | Lactol or ring-opened product |
| Soft Nucleophiles (e.g., cuprates, thiols, amines) | 1,4-Conjugate Addition (to β-carbon) | 4-substituted furan-2(5H)-one |
| Enolates / Silyloxyfurans | Vinylogous Michael Addition | γ-substituted butenolide derivatives |
The furan-2(5H)-one ring can undergo ring-opening reactions under various conditions. Strong nucleophiles, such as hydroxide (B78521) or alkoxides, can attack the carbonyl group, leading to the saponification and opening of the lactone ring to form the corresponding γ-hydroxy carboxylic acid or ester derivatives. researchgate.netnih.gov Acid-catalyzed ring-opening is also a known process for furan (B31954) derivatives, which can lead to the formation of linear dicarbonyl compounds. nih.gov Theoretical studies using density functional theory (DFT) have investigated the barriers for nucleophilic attack and ring fission, showing that addition to the C5 position is often kinetically favored. acs.org
The presence of the but-2-en-1-yl side chain introduces the possibility of intramolecular ring-closing metathesis (RCM). If the molecule were functionalized with another terminal alkene, RCM could be employed to construct complex polycyclic or macrocyclic structures. organic-chemistry.orgwikipedia.orgyoutube.com RCM is a powerful synthetic tool that utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form new carbon-carbon double bonds, and it is widely used in the synthesis of heterocycles. nih.govru.nl
Reactivity of the Hydroxyl Group in the Side Chain
The secondary allylic hydroxyl group in the side chain is a key site for various chemical transformations.
The hydroxyl group can be readily converted into esters or ethers through standard synthetic protocols. Esterification can be achieved by reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides, often in the presence of a base or an acid catalyst. organic-chemistry.org Given that it is an allylic alcohol, care must be taken to avoid side reactions like ether formation, which can sometimes be suppressed by using the corresponding ether as an azeotroping agent. google.com
Etherification can be performed using alkyl halides under Williamson ether synthesis conditions (requiring a strong base) or through various catalytic methods. organic-chemistry.org For instance, palladium-catalyzed allylic etherification allows the coupling of allylic alcohols with phenols. frontiersin.org Gold-catalyzed methods have also been developed for the allylic etherification of unactivated alcohols under mild, air-stable conditions, offering high regio- and stereoselectivity. rsc.org Reductive etherification provides another route, where an aldehyde or ketone is reacted with the alcohol in the presence of a reducing agent. nih.gov
The secondary allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 5-(1-oxobut-2-en-1-yl)furan-2(5H)-one. A variety of reagents are effective for this transformation, with manganese dioxide (MnO₂) being a classic and highly chemoselective choice for oxidizing allylic alcohols. nih.gov Other methods include palladium-catalyzed oxidation using molecular oxygen as the terminal oxidant, or using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant. nih.govacs.org Flavin-dependent oxidases also show promise for the enantioselective oxidation of secondary allylic alcohols in biocatalytic systems. nih.gov
Conversely, the hydroxyl group can be removed through reduction. Nickel-catalyzed reduction of allylic alcohols using alkyl Grignard reagents can lead to the corresponding deoxygenated product. acs.org Ruthenium-catalyzed transfer hydrogenation provides an efficient method for the selective reduction of the C=C bond in allylic alcohols, which in this case would saturate the side chain while potentially leaving the hydroxyl group intact. rsc.org Reduction with hydriodic acid is effective for benzylic and α-hydroxycarbonyl compounds but can lead to complex mixtures with allylic alcohols. nih.gov
Table 2: Selected Reagents for Transformations of the Secondary Allylic Alcohol
| Transformation | Reagent/Catalyst System | Product Functional Group |
| Oxidation | MnO₂, Pd(OAc)₂/O₂, DDQ/Mn(OAc)₃ | α,β-Unsaturated Ketone |
| Esterification | RCOCl/Pyridine, (RCO)₂O/DMAP | Ester |
| Etherification | NaH/R-X, Ph₃PAuNTf₂/R-OH | Ether |
| Reduction (Deoxygenation) | Ni(dppe)Cl₂/Alkyl-MgBr | Alkene |
| Reduction (Hydrogenation) | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]/Hydrogen Donor | Saturated Alcohol |
Reactions at the But-2-en-1-yl Double Bond
The carbon-carbon double bond in the butenyl side chain is electron-rich and readily undergoes electrophilic addition reactions. chemistrysteps.compressbooks.pub The π electrons of the double bond act as a nucleophile, attacking electrophilic species. chemguide.co.uklibretexts.org
Typical electrophilic addition reactions include:
Halogenation: Reaction with halogens like Br₂ or Cl₂ would lead to the corresponding dihalo-derivative. The test for unsaturation with bromine water is a classic example of this type of reaction. chemistrystudent.com
Hydrohalogenation: Addition of hydrogen halides (HX) would proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon, which would be the carbon bearing the hydroxyl group. chemistrysteps.com
Hydration: Acid-catalyzed addition of water across the double bond would also follow Markovnikov's rule, potentially leading to a diol.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) would reduce the double bond to a single bond, resulting in the saturated side chain: 5-(1-hydroxybutyl)furan-2(5H)-one. msu.edu
The reactivity of this double bond can also be influenced by the adjacent hydroxyl group, which can direct certain reactions or participate in neighboring group effects.
Hydrogenation and Halogenation Reactions
Hydrogenation: The selective reduction of the double bonds within the furanone ring and the alkenyl side chain is a key transformation. Catalytic hydrogenation of furan-2(5H)-one derivatives, often referred to as butenolides, can yield chiral γ-butyrolactones, which are valuable subunits in many natural products and biologically active compounds. researchgate.net The enantioselective hydrogenation of the endocyclic C=C bond of furanone derivatives using chiral BINAP-ruthenium or rhodium complexes is an efficient method for preparing optically active γ-butyrolactones. researchgate.net For instance, the hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives has been achieved with high yields and variable enantiomeric excess using these catalysts. researchgate.net The hydrogen pressure can influence the reaction rate but does not typically affect the enantiomeric excesses of the products. researchgate.net
The choice of catalyst and reaction conditions determines the selectivity of the hydrogenation. For example, in related furan compounds like 5-hydroxymethylfurfural (B1680220) (HMF), catalytic transfer hydrogenation (CTH) using acid-base bifunctional catalysts has proven highly selective for reducing the carbonyl group to a hydroxyl group, yielding 2,5-bis(hydroxymethyl)furan (BHMF). rsc.org This suggests that the hydroxyl group and the double bond in the side chain of this compound could also be targeted for reduction under specific catalytic conditions.
Table 1: Enantioselective Hydrogenation of Furan-2(5H)-one Derivatives Data derived from studies on related 4-(hydroxymethyl)furan-2(5H)-one derivatives. researchgate.net
| Substrate Derivative | Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|---|---|
| 4-[(Acetoxy)methyl]furan-2(5H)-one | BINAP-Ru | 25 | 80 | >95 | 98 |
| 4-[(tert-Butyldimethylsilyloxy)methyl]furan-2(5H)-one | BINAP-Ru | 50 | 80 | >95 | 50 |
| 4-[(tert-Butyldimethylsilyloxy)methyl]furan-2(5H)-one | BINAP-Rh | 25 | 80 | 80 | 2 |
Halogenation: The furanone ring is susceptible to halogenation, which introduces synthetically useful handles for further functionalization. The bromination of 2(5H)-furanone derivatives can be achieved using reagents like N-Bromosuccinimide (NBS). unipi.it For example, the reaction of 4-methoxy-2(5H)-furanone with one equivalent of NBS in carbon tetrachloride can yield a mixture of mono- and di-brominated products, including 3-bromo-, 5-bromo-, and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it This indicates that both the C3 and C5 positions of the furanone ring are reactive towards electrophilic bromination. Halogenation can also induce further reactions; for instance, halogenation of an amine motif in related furanosides can activate an otherwise inert C-N bond, triggering a stereoinvertive intramolecular substitution to form 1,2-cis C-aryl furanosides. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder)
The unsaturated furanone core of this compound can participate in various cycloaddition reactions, serving as a building block for more complex polycyclic structures. acs.orgacs.org
[4+2] Cycloaddition (Diels-Alder): The furan ring is a classic diene for the Diels-Alder reaction. researchgate.netnih.gov It can react with dienophiles, such as maleimides, to form bicyclic adducts. nih.gov For example, 2,5-dimethylfuran (B142691) reacts with N-arylmaleimides to yield exo Diels-Alder adducts at elevated temperatures. nih.gov A related compound, 2,5-bis(hydroxymethyl)furan (BHMF), readily undergoes Diels-Alder cycloaddition with N-phenylmaleimide derivatives. nih.gov This reactivity is directly applicable to the furanone moiety in the target compound, which can act as the diene component. The reaction is an electron-rich diene reacting with an electron-poor dienophile. nih.gov
Higher-Order Cycloadditions: Furanone derivatives are not limited to [4+2] cycloadditions. They can act as 2π-components in organocatalyzed, higher-order cycloadditions. For instance, 5-substituted-furan-2(3H)-ones can undergo a highly diastereoselective [8+2]-cycloaddition with 8,8-dicyanoheptafulvene when activated by a Brønsted base. acs.orgacs.org This reaction leads to the formation of complex, biologically relevant polycyclic molecules containing a γ-butyrolactone motif. acs.orgacs.org
[3+2] Cycloaddition: Furanone derivatives can also participate in [3+2] cycloaddition reactions. An organocatalyzed reaction between furanone derivatives and azomethine ylides produces highly functionalized bicyclic products with controlled stereochemistry. rsc.org This process can be paired with a kinetic resolution of the butenolide starting material. rsc.org
Table 2: Cycloaddition Reactions of Furanone Derivatives
| Reaction Type | Furanone Role | Reactant Partner | Key Feature | Reference |
|---|---|---|---|---|
| [4+2] Diels-Alder | Diene (4π) | Maleimides | Forms bicyclic adducts | nih.gov |
| [8+2] Cycloaddition | 2π-component | 8,8-Dicyanoheptafulvene | Organocatalytic, highly diastereoselective | acs.orgacs.org |
| [3+2] Cycloaddition | Dipolarophile | Azomethine ylides | Forms multifunctional bicyclic adducts, kinetic resolution | rsc.org |
| [4+4] Cycloaddition | C4 Building Block | Anthranils | Au(I)-catalyzed, diastereoselective | nih.gov |
Rearrangement Reactions Involving the Chemical Compound
The structural framework of this compound and its analogs is susceptible to various rearrangement reactions, often triggered by acidic or basic conditions, or heat.
A common rearrangement for the parent 5-hydroxy-2(5H)-furanone structure involves isomerization. It exists in a chemical equilibrium with its ring-chain tautomer, cis-β-formylacrylic acid. wikipedia.org Under certain conditions, it can also isomerize to succinic anhydride. wikipedia.org This reactivity highlights the potential for the furanone ring to open and re-close, leading to different structural isomers.
In more complex systems derived from furan cycloadditions, acid-catalyzed rearrangements are well-documented. For example, the bicyclic adduct formed from the Diels-Alder reaction of 2,5-dimethylfuran and an N-arylmaleimide can undergo a clean rearrangement with loss of water when treated with p-toluenesulfonic acid, leading to the formation of a phthalimide (B116566) derivative. nih.gov
Furthermore, oxidative dearomatization of related furan-containing compounds can lead to intermediates that undergo unusual cyclization and rearrangement. The oxidation of 3-(furan-2-yl)-1,3-diarylpropan-1-ones can form a 2-ene-1,4,7-trione, which then cyclizes in a process related to the Paal-Knorr synthesis to furnish a new furan ring, accompanied by a formal double bond shift. nih.gov This type of transformation suggests that the furan ring in this compound could be a substrate for oxidative rearrangement pathways.
Derivatization Strategies for Structural Modification of this compound and its Analogs
The diverse reactivity of this compound allows for extensive structural modification through various derivatization strategies. These modifications can target the hydroxyl group, the furanone ring, or the side chain to generate a library of analogs.
Modification of the Hydroxyl Group: The primary alcohol in the side chain is a prime site for derivatization. Standard reactions such as esterification or etherification can be employed. For example, the hydroxyl group of related 4-(hydroxymethyl)furan-2(5H)-one has been acetylated to form 4-[(acetoxy)methyl]furan-2(5H)-one, a substrate used in hydrogenation studies. researchgate.net
Reactions at the Furanone Ring: As discussed, the furanone ring can be halogenated or participate in cycloadditions. unipi.itnih.gov Furthermore, the furanone ring can be opened under certain conditions. Aminolysis of 2(5H)-furanone with alkylamines leads to ring-opened 3-alkylamino-4-hydroxy-N-alkylbutyramides. researchgate.net
Synthesis of Analogs: More complex analogs can be synthesized by building the furan structure from different precursors. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, 2,5-bis(tri-n-butylstannyl)furan (B1365153) can be coupled with aryl halides to create 2,5-diaryl furan analogs in a convenient one-step process. d-nb.info Condensation reactions are also employed; the reaction of 5-hydroxymethylfurfural (HMF) with ketones like 3,3-dimethyl-2-butanone can form new C-C bonds at the 2-position of the furan ring, demonstrating a pathway to modify the side chain. mdpi.com A one-pot synthesis of 2,5-disubstituted furans from γ-ketoacids has also been developed, offering another route to diverse furan analogs. researchgate.net
Mechanistic Studies of Chemical Reactions Involving 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One
Elucidation of Reaction Mechanisms in its Synthesis and Transformations
The synthesis and transformations of butenolides, the class of compounds to which 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one belongs, are governed by a variety of reaction mechanisms. While specific mechanistic studies on this particular molecule are not extensively documented, the broader understanding of butenolide chemistry provides significant insights.
One general and efficient method for the synthesis of substituted butenolides involves the reaction of hydroxymethyl-tethered cyclopropenones with catalytic amounts of phosphines. acs.orgnih.govorganic-chemistry.org This reaction proceeds through the formation of a reactive ketene (B1206846) ylide intermediate. The phosphine (B1218219) catalyst adds to the cyclopropenone, triggering a ring-opening to form the ketene ylide. This intermediate is then trapped by the pendant hydroxyl group in an intramolecular cyclization to yield the butenolide scaffold. acs.orgnih.govorganic-chemistry.org The regioselectivity of the initial phosphine addition is crucial, with addition at the C2 position of the cyclopropenone being the productive pathway to the desired butenolide. acs.org While the precise mechanism is a subject of ongoing investigation, it is proposed that an internal hydrogen-bond activation may preorganize the cyclopropenone for the nucleophilic attack. acs.org
Other synthetic strategies for butenolides involve metal-mediated catalytic transformations and organocatalysis. rsc.org For instance, intermolecular 1,2-addition of carbonyl groups to cyclopropenone scaffolds, followed by ring opening and cyclization of the resulting vinyl anion intermediate, has been reported for the synthesis of functionalized butenolides. nih.gov However, these methods can be limited by the electronic nature of the carbonyl fragment and the compatibility of the reactive vinyl anion with various functional groups. nih.gov
Transformations of the furan (B31954) ring itself are also critical. The reactivity of furans with atmospheric oxidants like hydroxyl radicals is a key area of study. These reactions predominantly proceed via the addition of the hydroxyl radical to the furan ring, especially at lower temperatures. whiterose.ac.uk
Kinetic and Thermodynamic Studies of Chemical Transformations
Below is a table summarizing the kinetic parameters for the reaction of hydroxyl radicals with furan, which serves as a model for the reactivity of the furan core in the title compound.
| Temperature (K) | Pressure (mbar) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| 294 - 668 | 5 - 10000 | Negative temperature dependence observed | whiterose.ac.uk |
| 298 | 1013 | (1.1 ± 0.2) x 10⁻¹⁰ | researchgate.net |
This data is for the reaction of hydroxyl radicals with unsubstituted furan and serves as an illustrative example.
The use of a water-methanol mixture as a solvent in certain synthetic preparations, such as the Knoevenagel condensation to form related enones, is a strategic choice to optimize reaction kinetics. mdpi.com This solvent system balances polarity, enhancing the solubility of reactants and promoting a homogeneous reaction mixture, which in turn accelerates the reaction. mdpi.com
Transition State Analysis in Furanone Reactivity
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. Such analyses provide information on the geometries and energies of transition states, which are the highest energy points along a reaction coordinate, and thus control the reaction rate.
While a specific transition state analysis for this compound is not available in the literature, mechanistic insights from related systems can be extrapolated. For instance, DFT calculations have been employed to study the detailed reaction pathways of the aerobic oxidation of 2,5-bis(hydroxymethyl)furfural to 2,5-furandicarboxylic acid over a palladium catalyst. nih.gov These studies identify the rate-determining steps and the corresponding energy barriers. nih.gov
For the phosphine-catalyzed synthesis of butenolides from cyclopropenones, a transition state analysis would likely focus on the energetics of the initial phosphine addition to the cyclopropenone and the subsequent intramolecular cyclization of the ketene ylide intermediate. The relative energies of the transition states for addition at different positions on the cyclopropenone would determine the regioselectivity of the reaction.
The following table presents hypothetical transition state energy data based on the principles observed in related furanone reactions to illustrate the type of information gained from such analyses.
| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |
| Phosphine Addition | Cyclopropenone + PPh₃ | [Cyclopropenone-PPh₃]‡ | Ylide Intermediate | 15-20 |
| Intramolecular Cyclization | Ylide Intermediate | [Cyclization TS]‡ | Butenolide | 10-15 |
This is a hypothetical data table for illustrative purposes.
Preclinical Biological Activities and Molecular Mechanisms of Action Excluding Clinical Data
Investigation of Molecular Targets and Ligand Interactions for Related Furanones in Model Systems
The biological effects of furanone compounds are initiated by their interaction with specific molecular targets within biological systems. Understanding these interactions at a molecular level is crucial for elucidating their mechanisms of action. In vitro studies, including enzyme inhibition and activation assays, as well as receptor binding assays, provide valuable insights into these initial molecular events.
Enzyme Inhibition/Activation Studies (In Vitro)
Furanone derivatives have been shown to modulate the activity of various enzymes, a key mechanism underlying their biological effects.
One area of significant research has been the ability of furanones to interfere with quorum sensing (QS) in bacteria. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density, often regulating virulence and biofilm formation. Some furanones are structural analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules in the QS systems of many Gram-negative bacteria. nih.gov
For instance, certain brominated furanones have demonstrated the ability to inhibit QS-regulated processes such as bioluminescence and swarming in bacteria like Vibrio harveyi and Serratia liquefaciens without affecting their growth. nih.govresearchgate.net This inhibition is thought to occur through interaction with LuxR-type proteins, which are the receptors for AHL signals. nih.gov Studies have shown that furanones can destabilize these regulatory proteins, leading to their accelerated turnover and a subsequent reduction in the expression of QS-controlled genes. nih.gov
In addition to interfering with bacterial communication, other furanone derivatives have been investigated for their potential to inhibit enzymes involved in inflammatory processes in mammals. For example, novel synthetic furanone derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are key players in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Certain pyridazinone derivatives synthesized from furanones exhibited significant dual inhibition of COX-2 and 15-LOX, highlighting their potential as anti-inflammatory agents. nih.gov
The table below summarizes the inhibitory effects of selected furanone derivatives on various enzymes in vitro.
| Furanone Derivative | Target Enzyme/System | Organism/System | Observed Effect |
| Brominated Furanones | Quorum Sensing (LuxR-type proteins) | Vibrio harveyi, Serratia liquefaciens | Inhibition of bioluminescence and swarming |
| Pyridazinone derivatives (from furanones) | Cyclooxygenase-2 (COX-2) | In vitro assay | Inhibition |
| Pyridazinone derivatives (from furanones) | 15-Lipoxygenase (15-LOX) | In vitro assay | Inhibition |
Receptor Binding Assays (In Vitro)
Receptor binding assays are fundamental in vitro tools used to characterize the interaction between a ligand, such as a furanone derivative, and its target receptor. nih.govchelatec.com These assays can determine the affinity of a compound for a receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). nih.gov
In the context of furanones that interfere with bacterial quorum sensing, receptor binding studies have been instrumental. For example, research on furanone C-30, a brominated furanone derivative, has focused on its interaction with the LasR and RhlR quorum-sensing receptors in Pseudomonas aeruginosa. nih.govnih.govbgu.ac.il Molecular docking and other computational studies suggest that furanone C-30 can bind to the ligand-binding domain of these receptors. nih.govsemanticscholar.orgresearchgate.net The binding of furanone C-30 to LasR is thought to prevent the productive conformational changes necessary for the protein's proper folding and function, rendering it inactive. nih.govbgu.ac.il
Similarly, studies on other marine-derived furanones have explored their binding to various QS receptors, including LasR, RhlR, and PqsR in P. aeruginosa. semanticscholar.orgnih.gov These studies indicate that furanones, being structural analogs of the natural autoinducers, can occupy the binding sites of these receptors. semanticscholar.org The binding affinity appears to be influenced by the specific substitutions on the furanone ring, with halogenation and the length of alkyl side chains playing a role. semanticscholar.orgnih.gov
The following table presents data from in vitro receptor binding assays for representative furanone compounds.
| Furanone Compound | Target Receptor | Organism/System | Binding Affinity/Effect |
| Furanone C-30 | LasR | Pseudomonas aeruginosa | Binds to ligand-binding site, rendering the protein dysfunctional. nih.govbgu.ac.il |
| Furanone C-30 | RhlR | Pseudomonas aeruginosa | Inhibits RhlR independent of LasR. nih.govbgu.ac.il |
| Marine-derived furanones | LasR, RhlR, PqsR | Pseudomonas aeruginosa | Varying binding affinities, with halogenation and alkyl chain length influencing binding. semanticscholar.orgnih.gov |
Cellular Pathway Modulation by Furanone Derivatives in Preclinical Models
Beyond direct interactions with molecular targets, furanone derivatives can modulate complex cellular pathways, leading to broader biological responses. These modulations can involve changes in gene expression and alterations in protein-protein interactions.
Gene Expression Regulation Studies
Furthermore, in Vibrio harveyi, a natural furanone was found to disrupt quorum sensing-regulated gene expression by decreasing the DNA-binding activity of the transcriptional regulator protein LuxR. researchgate.netnih.gov This effect was not due to a decrease in the mRNA levels of luxR, but rather a post-transcriptional or post-translational modification that rendered the LuxR protein unable to bind to its target promoter sequences. nih.gov
The table below highlights key findings from gene expression studies involving furanone derivatives.
| Furanone Derivative | Model System | Key Findings |
| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | Repressed 79% of genes induced by the AI-2 quorum sensing system, particularly those related to motility and chemotaxis. nih.govresearchgate.net |
| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Vibrio harveyi | Decreased the DNA-binding activity of the LuxR protein, disrupting quorum sensing-regulated gene expression. nih.gov |
Protein-Protein Interaction Modulations
The modulation of protein-protein interactions (PPIs) is an emerging area of interest in drug discovery, and furanone derivatives have shown potential in this regard. nih.govtue.nlnih.gov PPIs are crucial for a vast number of cellular processes, and their dysregulation is implicated in many diseases.
In the context of quorum sensing, the interaction between LuxR-type proteins and their cognate signaling molecules is a critical PPI. As discussed previously, furanones can interfere with this interaction. Studies have suggested that halogenated furanones act to destabilize LuxR proteins, leading to their accelerated proteolytic degradation. nih.gov This destabilization prevents the formation of a stable and active transcriptional activator complex, thereby inhibiting the expression of target genes. nih.gov This is a prime example of a small molecule modulating a PPI to elicit a biological response.
While much of the research on furanone-mediated PPI modulation has focused on bacterial systems, the principles can be extended to other contexts. For instance, the stabilization or disruption of PPIs involving key signaling proteins in human cells is a promising therapeutic strategy. nih.gov Although specific studies on "5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one" in this area are limited, the broader class of furanones provides a platform for designing molecules that can selectively modulate PPIs.
Structure-Activity Relationship (SAR) Studies on the Chemical Compound and its Analogs at the Molecular Level
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For furanone derivatives, SAR studies have provided valuable insights into the features required for potent activity.
In the context of quorum sensing inhibition in P. aeruginosa, molecular docking and dynamics simulations of various marine-derived furanones have shed light on their SAR. semanticscholar.org These studies have shown that the binding affinity of furanones to QS receptors like LasR and RhlR is influenced by specific structural features. For example, the presence of halogens on the furanone ring appears to enhance binding to LasR, PqsR, and RhlR. semanticscholar.orgnih.gov Furthermore, furanones with shorter alkyl side chains tend to bind more strongly to RhlR, likely because they fit better within its binding pocket and can compete more effectively with the native ligand. semanticscholar.org
SAR studies have also been conducted on synthetic furanone derivatives with anti-inflammatory activity. nih.gov The evaluation of a series of pyridazinone derivatives synthesized from furanones revealed that specific substitutions on the pyridazinone ring were crucial for their dual inhibitory activity against COX-2 and 15-LOX. nih.gov
For cytotoxic furan-2(5H)-one derivatives, SAR studies have indicated that the nature and position of substituents on the furanone ring significantly impact their activity against cancer cell lines. nih.gov For instance, a study on 3,4,5-trisubstituted furan-2(5H)-one derivatives found that a specific compound, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate, exhibited potent antitumor activity. nih.gov
The table below summarizes key SAR findings for different classes of furanone derivatives.
| Furanone Class | Biological Activity | Key SAR Findings |
| Marine-derived furanones | Quorum Sensing Inhibition | Halogenation enhances binding to LasR, PqsR, and RhlR. Shorter alkyl chains favor binding to RhlR. semanticscholar.orgnih.gov |
| Pyridazinone derivatives | Anti-inflammatory | Specific substitutions on the pyridazinone ring are critical for dual COX-2/15-LOX inhibition. nih.gov |
| 3,4,5-Trisubstituted furan-2(5H)-ones | Cytotoxicity | The nature and position of substituents on the furanone ring are crucial for antitumor activity. nih.gov |
Information regarding the preclinical biological activities and molecular mechanisms of action for the chemical compound “this compound” is not available in the public domain.
Extensive searches for research findings, including data on quorum sensing inhibition and anti-biofilm formation in bacterial models, have not yielded any specific information for the compound “this compound”.
Consequently, the generation of an article with detailed research findings and data tables on its preclinical biological activities and molecular mechanisms of action, as per the requested outline, cannot be fulfilled at this time. There is no publicly available scientific literature detailing the mechanistic insights into the preclinical biological effects of this specific furanone derivative.
Computational Chemistry and Theoretical Modeling of 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one. Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and compute various electronic descriptors. dntb.gov.ua
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich (red regions), making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are typically electron-poor (blue regions). dntb.gov.ua Fukui function assessments and Mulliken charge analysis further refine the identification of reactive sites within the molecule. dntb.gov.ua
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.6 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.2 eV |
| Global Hardness (η) | 2.8 eV |
| Electronegativity (χ) | 4.0 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (In Silico)
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are inaccessible through static quantum calculations. mdpi.commdpi.com For this compound, MD simulations are employed to explore its conformational landscape, revealing the most stable three-dimensional structures and the flexibility of its side chain. This is critical for understanding how the molecule might adapt its shape to fit into the binding site of a biological target.
In the context of drug discovery, MD simulations are invaluable for studying ligand-target interactions. nih.gov After an initial docking pose is predicted using molecular docking software, MD simulations are run to assess the stability of the ligand-receptor complex. jbcpm.com These simulations, often spanning hundreds of nanoseconds, can reveal key hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the binding. mdpi.com
The binding free energy, which quantifies the affinity of the ligand for its target, can be calculated from MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. researchgate.net For instance, simulations could be used to study the interaction of this compound with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are common targets for anti-inflammatory compounds. researchgate.net
Table 2: Simulated Interaction Data with a Hypothetical Enzyme Active Site
| Parameter | Value |
|---|---|
| Target Protein | Cyclooxygenase-2 (COX-2) |
| Docking Score | -8.5 kcal/mol |
| Binding Free Energy (MM-GBSA) | -55.2 kcal/mol |
| Key Interacting Residues | Arg120, Tyr355, Glu524, Ser530 |
| Hydrogen Bonds Formed | 3 (with Arg120, Tyr355, Ser530) |
| Dominant Interaction Type | Hydrogen Bonding and Hydrophobic Interactions |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental data. dntb.gov.ua
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the proposed structure and assign specific signals to individual atoms.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of this compound can be calculated through frequency analysis after geometry optimization. The predicted IR and Raman spectra can be compared with experimental data to identify characteristic peaks corresponding to functional groups like C=O (lactone), O-H (hydroxyl), and C=C (alkene).
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. dntb.gov.ua This method calculates the energies of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λmax), which can be correlated with experimental UV-Vis measurements to understand the electronic structure and chromophores within the molecule.
Table 3: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Typical Experimental Range |
|---|---|---|
| ¹H NMR (hydroxyl -OH) | ~3.5 ppm | 2.0-5.0 ppm |
| ¹³C NMR (carbonyl C=O) | ~174 ppm | 170-185 ppm |
| IR Frequency (C=O stretch) | ~1755 cm⁻¹ | 1740-1780 cm⁻¹ |
| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | 3200-3600 cm⁻¹ |
| UV-Vis λmax | ~215 nm | 210-225 nm |
Reaction Pathway Energetics and Transition State Prediction
Computational methods are essential for investigating reaction mechanisms, allowing researchers to map the potential energy surface of a chemical reaction. matlantis.com For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.
By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. Transition state theory, combined with computational searches for saddle points on the potential energy surface, allows for the prediction of activation energies (Ea). matlantis.com A lower activation energy implies a faster reaction rate. These calculations can help elucidate complex reaction mechanisms, such as the formation of the furanone ring or subsequent reactions involving the hydroxyl and alkene functionalities. researchgate.net Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between reactants and products. matlantis.com
Table 4: Calculated Energetics for a Hypothetical Isomerization Reaction
| Parameter | Calculated Value (kcal/mol) |
|---|---|
| Energy of Reactant | 0.0 (Reference) |
| Energy of Transition State | +25.5 |
| Energy of Product | -5.2 |
| Activation Energy (Ea) | 25.5 |
| Enthalpy of Reaction (ΔH) | -5.2 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are ligand-based computational approaches used extensively in drug design to understand the relationship between a molecule's structure and its biological activity. pharmacophorejournal.comnih.govnih.gov
A QSAR model is a mathematical equation that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). pharmacophorejournal.com For a series of furanone derivatives, a QSAR model could be developed to predict their anti-inflammatory activity based on descriptors like hydrophobicity (logP), electronic properties (dipole moment), and steric parameters. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogs. nih.gov
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. semanticscholar.org A pharmacophore model for furanone-based inhibitors might include features such as a hydrogen bond acceptor (the lactone carbonyl), a hydrogen bond donor (the hydroxyl group), and a hydrophobic region. pharmacophorejournal.com This model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov
Table 5: Example of a 3D-QSAR Model and Pharmacophore Features
| Model Type | Details |
|---|---|
| QSAR Model Equation | pIC₅₀ = 0.6logP - 0.2Dipole + 0.1*SurfaceArea + 2.5 |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validation (Q²) | 0.72 |
| Pharmacophore Features | 1 Hydrogen Bond Acceptor (HBA) |
| 1 Hydrogen Bond Donor (HBD) | |
| 1 Hydrophobic Group (H) | |
| 1 Aromatic Ring (R) |
Advanced Analytical Methodologies for Research on 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One
Chromatographic Techniques for Separation and Purification in Research Samples (e.g., HPLC, GC, SFC)
Chromatographic methods are fundamental for the isolation and purification of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one from research samples, such as reaction mixtures or biological matrices. The choice of technique is dictated by the physicochemical properties of the compound and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of furan (B31954) derivatives. For a polar compound like this compound, which contains hydroxyl and lactone functional groups, reversed-phase HPLC (RP-HPLC) is a suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical RP-HPLC method for the separation of furanic compounds involves a C18 column as the stationary phase. dss.go.th The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.com To improve peak shape and resolution, a small amount of acid, like formic acid or phosphoric acid, is often added to the mobile phase. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities. An example of an HPLC method that could be adapted for the separation of this compound is the separation of 2(5H)-furanone on a Newcrom R1 column using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to increase its volatility and thermal stability. A common derivatization strategy for compounds with hydroxyl groups is silylation, which involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the compound can be separated on a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). nih.govresearchgate.net The separation is achieved based on the different boiling points and interactions of the analytes with the stationary phase.
Supercritical Fluid Chromatography (SFC) presents a hybrid approach, utilizing a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of thermolabile compounds and can offer faster separations compared to HPLC. While specific applications for this compound are not widely documented, the technique's ability to handle complex mixtures makes it a potentially valuable tool for its purification.
Interactive Data Table: Comparison of Chromatographic Techniques for Furan Derivative Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Derivatization | Typical Application |
| HPLC | C18 | Acetonitrile/Water with Formic Acid | Not typically required | Separation of polar furanic compounds in aqueous samples. dss.go.th |
| GC | HP-5MS | Helium | Silylation (e.g., with BSTFA) | Analysis of volatile and derivatized furan derivatives in food matrices. nih.gov |
| SFC | Chiral Stationary Phases | Supercritical CO2 with co-solvents (e.g., Methanol) | May not be required | Chiral separations of various organic compounds. |
Hyphenated Techniques for Identification and Quantification in Complex Research Matrices (e.g., LC-MS, GC-MS/MS)
For unambiguous identification and precise quantification of this compound in complex samples, chromatographic techniques are often coupled with mass spectrometry (MS), a powerful detection method that provides structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not require derivatization. Following separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for this type of compound, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.
Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation and enhanced selectivity. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides a unique fragmentation pattern that can be used for definitive identification and quantification, even in the presence of co-eluting interferences. LC-MS/MS has been successfully used for the analysis of furan metabolites in complex biological matrices like urine. nih.gov
Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS) is the hyphenated technique of choice for the analysis of volatile and thermally stable compounds. As with standalone GC, derivatization of this compound would likely be necessary. The separated, derivatized compound is then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method in GC-MS, which generates a characteristic fragmentation pattern that can be compared to spectral libraries for identification.
The use of tandem mass spectrometry (GC-MS/MS) significantly improves the selectivity and sensitivity of the analysis, allowing for the quantification of trace levels of the target compound in complex samples. nih.gov This is achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). GC-MS/MS methods have been developed for the simultaneous analysis of multiple furan derivatives in food products. nih.govresearchgate.net
Interactive Data Table: Typical Parameters for Hyphenated Techniques in Furan Analysis
| Parameter | LC-MS | GC-MS/MS |
| Chromatographic Column | C18 reversed-phase | HP-5MS capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile/water gradient | Helium |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Derivatization | Not typically required | Silylation (e.g., BSTFA) |
Development of Specialized Assays for its Detection and Analysis in Academic Research Contexts
While chromatographic techniques coupled with mass spectrometry provide high accuracy and sensitivity, there is also a need for rapid and high-throughput screening methods, particularly in academic research for applications such as monitoring reaction kinetics or screening for biological activity.
Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are a class of specialized assays that rely on the specific binding of an antibody to its target antigen. The development of a specific antibody for this compound would enable the creation of a highly selective immunoassay. This would involve synthesizing a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The hapten would be designed to mimic the structure of the target compound.
Once a selective antibody is produced, a competitive immunoassay can be developed. In this format, the sample containing the analyte competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Immunoassays have been developed for the screening of other furan compounds, such as dioxins and furans in environmental samples. nih.gov
Colorimetric and Fluorometric Assays represent another approach for developing specialized assays. These methods are based on a chemical reaction that produces a colored or fluorescent product, with the intensity of the color or fluorescence being proportional to the concentration of the analyte. The development of such an assay for this compound would require identifying a specific chemical reaction that this compound undergoes to produce a detectable signal. For instance, a colorimetric assay has been developed for the detection of 2,5-diformylfuran based on its reaction with 1,4-phenylenediamine to form a Schiff-based polymer.
The development of these specialized assays would offer a complementary approach to the more labor-intensive chromatographic methods, providing rapid and cost-effective tools for the detection and analysis of this compound in academic research.
Potential Research Applications and Future Perspectives
5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one as a Synthetic Intermediate for Complex Natural Products and Analogues
The furan-2(5H)-one ring system is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a wide array of more complex molecules. researchgate.net Substituted butenolides are frequently employed as key building blocks in the total synthesis of natural products due to the multiple reactive sites they possess. researchgate.net For instance, the chiral furanone (S)-5-hydroxymethyl-2(5H)-furanone (HBO), derived from biomass, is a well-established platform for synthesizing diverse bioactive compounds such as trans-burseran and muricatacin. und.edu
Similarly, this compound represents a valuable synthetic intermediate. Its potential lies in the strategic manipulation of its functional groups:
The Lactone Ring: The α,β-unsaturated lactone can undergo various transformations, including conjugate additions, cycloadditions, and ring-opening reactions, to introduce new stereocenters and functional groups.
The Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, acylated to form esters, or used as a directing group for stereoselective reactions on the adjacent double bond.
The Alkene: The carbon-carbon double bond in the side chain is amenable to reactions such as epoxidation, dihydroxylation, hydrogenation, or metathesis, allowing for significant structural elaboration.
The combination of these features makes this compound a powerful synthon for constructing the core structures of various natural products, particularly those containing polyoxygenated or highly functionalized carbon chains. Its utility as a four-carbon building block is a key attribute for synthetic chemists. wikipedia.org
Role in Chemical Biology Research as a Molecular Probe or Scaffold for Target Validation
In chemical biology, a molecular probe is a small molecule used to study and manipulate biological systems, while a scaffold is a core chemical structure upon which a library of potential probes or drug candidates can be built. The furanone moiety is a well-regarded scaffold in medicinal chemistry and drug discovery. nih.gov Researchers have also explored the furanone skeleton for creating novel fluorophores for bio-analytical purposes. rsc.org
This compound is a prime candidate to serve as a scaffold for several reasons:
Structural Rigidity: The furanone ring provides a semi-rigid framework that can orient appended functional groups in a defined three-dimensional space, which is crucial for specific interactions with biological targets like enzymes or receptors.
Functional Handles for Diversification: The hydroxyl group and the alkene in the side chain are ideal points for chemical modification. By reacting these sites with a variety of chemical reagents, a diverse library of analogues can be rapidly synthesized.
"Privileged" Scaffold: The furanone core is considered a "privileged structure" because it is known to bind to multiple biological targets, increasing the likelihood that its derivatives will exhibit biological activity. nih.govforeverest.net
By generating a library of compounds based on this scaffold, researchers can perform high-throughput screening to identify molecules that modulate the function of a specific protein. Such "hit" compounds can then be optimized into potent and selective molecular probes for validating the role of that protein in disease pathways. The process of "scaffold-hopping," where known active structures are modified to create novel inhibitors, often utilizes such versatile core structures. nih.gov
Integration into Rational Design of Novel Chemical Entities for Preclinical Research
Rational drug design involves creating new medications based on a detailed understanding of the biological target's three-dimensional structure. The furanone heterocyclic ring system is a recognized pharmacophore that medicinal chemists incorporate into new molecular designs. nih.gov This approach has been used to develop furanone derivatives as potential anti-inflammatory agents by combining the furanone core with structural elements of known drugs. nih.gov
The structure of this compound offers specific features that can be exploited in rational design:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of a target protein.
Stereochemistry: The chiral center at the carbon bearing the hydroxyl group means the molecule exists as enantiomers. It is common for only one enantiomer to have the desired biological activity, making stereoselective synthesis a key aspect of the design process.
Conformational Flexibility: The butenyl side chain has a degree of flexibility, allowing it to adopt different conformations to achieve an optimal fit within a binding pocket.
Computational modeling and molecular docking studies can be used to predict how this molecule and its derivatives might bind to a target of interest, such as a specific enzyme or receptor. researchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted affinity and selectivity, accelerating the discovery of new chemical entities for preclinical evaluation.
Emerging Methodologies for Research on Furanone-Based Compounds
The significance of the furanone core has driven the development of numerous innovative synthetic methods to build and functionalize this ring system. foreverest.net These emerging methodologies focus on efficiency, sustainability, and the ability to generate molecular diversity.
| Methodology | Description | Key Advantages | Reference(s) |
| One-Pot / Tandem Reactions | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. An example is the Pd-catalyzed bromination-hydroxycarbonylation of 2-furoic acid. | Increased efficiency, reduced waste, atom economy, simplified workup. | researchgate.netnih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. | Rapidly builds molecular complexity from simple precursors. | researchgate.net |
| Organocatalysis | The use of small organic molecules as catalysts, such as Brønsted bases for higher-order cycloadditions involving furanones. | Avoids toxic or expensive heavy metals, often proceeds under mild conditions. | acs.org |
| Biomass Valorization | Synthesis from renewable starting materials like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF) through oxidation or chemo-biocatalytic processes. | Sustainable, reduces reliance on fossil fuels, aligns with green chemistry principles. | und.eduresearchgate.netnih.gov |
| Chemobiocatalysis | Combines chemical catalysts (e.g., laccase-TEMPO) and biocatalysts (e.g., engineered E. coli) in a one-pot cascade to produce functionalized furans. | High selectivity and yield under mild conditions, green manufacturing potential. | nih.gov |
| Novel Cycloadditions | Development of new cycloaddition strategies, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones, to create complex polycyclic structures. | Access to novel and structurally interesting products that are difficult to prepare via classical methods. | acs.org |
These advanced synthetic strategies are crucial for efficiently producing libraries of furanone derivatives, including analogues of this compound, for biological screening and materials science research.
Remaining Challenges and Future Directions in this compound Research
Despite the vast potential of the furanone scaffold, several challenges remain that guide future research efforts. A significant factor limiting the clinical use of some halogenated furanones is their potential toxicity to eukaryotic cells and their low stability in aqueous solutions. nih.gov Therefore, a primary challenge is the synthesis and identification of derivatives with high biological activity and low toxicity. nih.gov
Future research directions will likely focus on:
Stereoselective Synthesis: Controlling the stereochemistry of substituents on the furanone ring and its side chains is critical for biological activity. Future work will involve creating new chiral catalysts and asymmetric synthetic methods to access enantiomerically pure compounds.
Exploration of New Biological Targets: While furanones are known to have antimicrobial and anti-inflammatory properties, systematic screening of diverse furanone libraries against a wider range of biological targets could uncover new therapeutic applications. researchgate.netnih.gov
Development of Novel Materials: The furanone ring is a precursor to valuable monomers like 2,5-furandicarboxylic acid (FDCA), which is used to make bio-based polymers. nih.gov The unique structure of this compound could be explored for the creation of novel functional polymers and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
